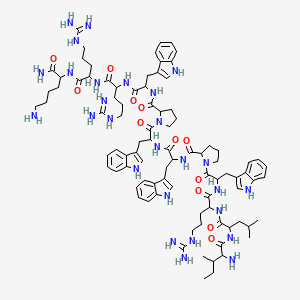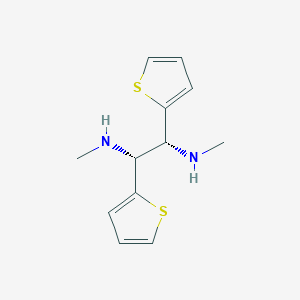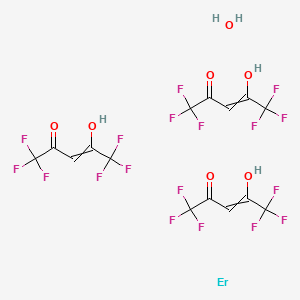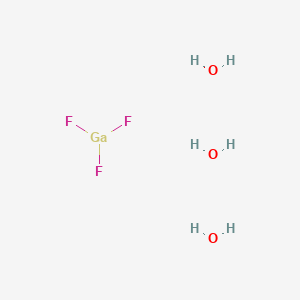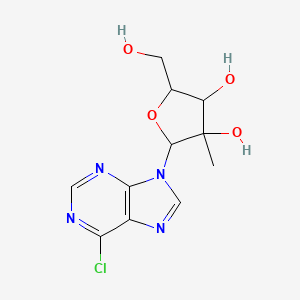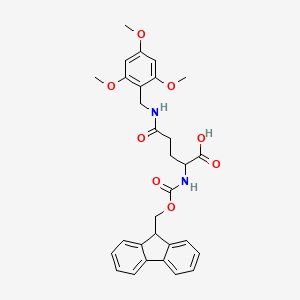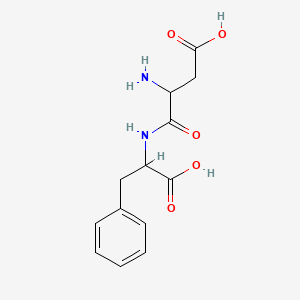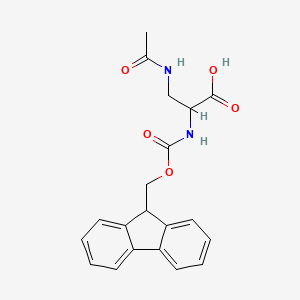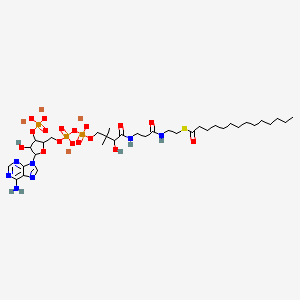
Myristoyl coenzyme A C14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myristoyl coenzyme A C14 is a biochemical compound that plays a crucial role in various biological processes. It is a combination of coenzyme A and myristate, a long-chain fatty acid with 14 carbon atoms. This compound is essential for protein myristoylation, a modification process where a myristoyl group is added to the N-terminal glycine residue of proteins, influencing their function and localization within cells .
准备方法
Synthetic Routes and Reaction Conditions
Myristoyl coenzyme A C14 can be synthesized through the activation of myristic acid (tetradecanoic acid) with coenzyme A. The process involves the formation of a thioester bond between the carboxyl group of myristic acid and the thiol group of coenzyme A. This reaction is typically catalyzed by enzymes such as acyl-CoA synthetase .
Industrial Production Methods
In industrial settings, the production of this compound involves the enzymatic activation of myristic acid using coenzyme A. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of recombinant enzymes and controlled reaction environments to achieve efficient synthesis .
化学反应分析
Types of Reactions
Myristoyl coenzyme A C14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form myristoyl-CoA derivatives.
Reduction: Reduction reactions can convert myristoyl-CoA to other fatty acyl-CoA derivatives.
Substitution: This compound can participate in substitution reactions where the myristoyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include various myristoylated proteins and fatty acyl-CoA derivatives. These products play significant roles in cellular processes such as signal transduction and membrane localization .
科学研究应用
Myristoyl coenzyme A C14 has a wide range of scientific research applications:
Chemistry: It is used as a substrate in studies of enzyme kinetics and protein modification.
Biology: The compound is essential for studying protein myristoylation and its effects on cellular functions.
Medicine: this compound is used in research on diseases related to protein myristoylation, such as cancer and viral infections.
Industry: It is utilized in the production of bioactive compounds and in the development of therapeutic agents.
作用机制
The mechanism of action of myristoyl coenzyme A C14 involves the transfer of the myristoyl group to the N-terminal glycine residue of target proteins. This process is catalyzed by the enzyme N-myristoyltransferase. The myristoylation of proteins affects their localization, stability, and interactions with other cellular components. The molecular targets and pathways involved include signal transduction pathways and membrane-associated processes .
相似化合物的比较
Similar Compounds
Palmitoyl coenzyme A: Similar to myristoyl coenzyme A C14 but with a 16-carbon fatty acid chain.
Stearoyl coenzyme A: Contains an 18-carbon fatty acid chain.
Oleoyl coenzyme A: Features an 18-carbon monounsaturated fatty acid chain.
Uniqueness
This compound is unique due to its specific role in protein myristoylation, which is critical for the proper functioning of many cellular proteins. The shorter 14-carbon chain allows for distinct interactions and modifications compared to longer-chain fatty acyl-CoAs .
属性
分子式 |
C35H58Li4N7O17P3S |
|---|---|
分子量 |
1001.7 g/mol |
IUPAC 名称 |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4 |
InChI 键 |
DMIGQCYHWKIMOK-UHFFFAOYSA-J |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


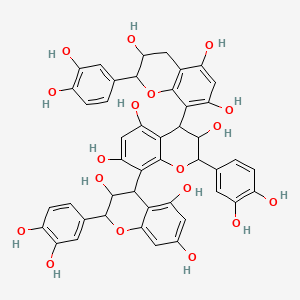
![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)
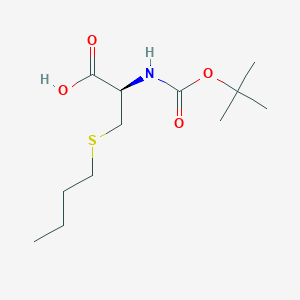
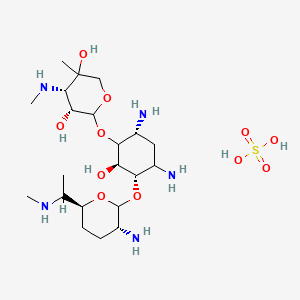
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)
